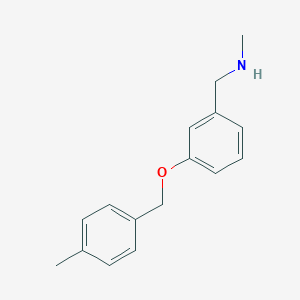SULFANYL]PROPYL})AMINE](/img/structure/B502425.png)
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with ethoxy and methoxy groups, a tetrazole ring, and a sulfanyl-propan-amine moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzyl chloride, is prepared by reacting 2-ethoxy-3-methoxybenzyl alcohol with thionyl chloride.
Introduction of the Tetrazole Ring: The benzyl intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Formation of the Sulfanyl-Propan-Amine Moiety: The final step involves the reaction of the tetrazole intermediate with 3-mercaptopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Nitrobenzyl, halobenzyl, sulfonylbenzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The tetrazole ring, for example, is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- N-(2-ethoxy-3-methoxybenzyl)-3-[(1H-tetrazol-5-yl)sulfanyl]propan-1-amine
Uniqueness
[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups on the benzyl ring, along with the tetrazole and sulfanyl-propan-amine moieties, may result in unique interactions with biological targets and distinct pharmacokinetic properties.
Propriétés
Formule moléculaire |
C15H23N5O2S |
|---|---|
Poids moléculaire |
337.4g/mol |
Nom IUPAC |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C15H23N5O2S/c1-4-22-14-12(7-5-8-13(14)21-3)11-16-9-6-10-23-15-17-18-19-20(15)2/h5,7-8,16H,4,6,9-11H2,1-3H3 |
Clé InChI |
OORHIAJEKDVJFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
SMILES canonique |
CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)
![1-{[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B502344.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502345.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502346.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B502350.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502352.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)
![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
![1-(4-{5-[(Tert-butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502362.png)
![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)

